

# Comprehensive Spectral Profiling: 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

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## Compound of Interest

Compound Name:	3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
CAS No.:	1864073-80-2
Cat. No.:	B1446779

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## Executive Summary & Compound Significance

Compound: **3-((2-Fluorophenoxy)methyl)azetidine hydrochloride** Formula:

Exact Mass (Free Base): 181.0903 Da  
Role in Drug Discovery: This compound represents a strategic "fragment" in modern drug design. The azetidine ring serves as a rigid, metabolic-resistant spacer that positions the fluorophenoxy group—a common pharmacophore for GPCR and ion channel binding—into a precise vector. The 2-fluoro substitution blocks metabolic hydroxylation at the ortho-position and modulates the electronic properties of the ether linkage.

## Mass Spectrometry (MS) Analysis

Objective: Validation of molecular identity and structural connectivity via fragmentation logic.[1]

## Ionization & Detection[1]

- Method: Electrospray Ionization (ESI) in Positive Mode ( ).
- Parent Ion: The hydrochloride salt dissociates in the mobile phase. The detected species is the protonated free base .
- Observed m/z: Da.

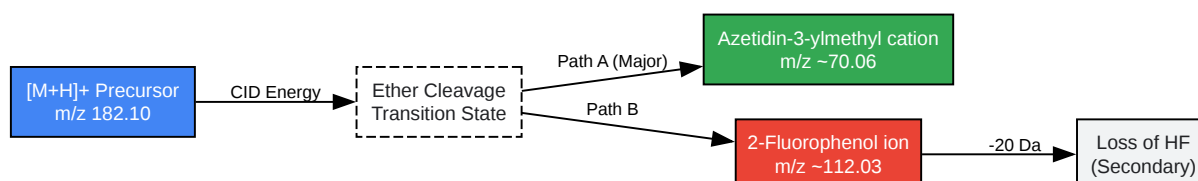
## Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the cleavage of the ether linkage and the instability of the strained azetidinium ring under high collision energy.

- Primary Fragment (m/z ~111): Heterolytic cleavage of the bond typically yields the 2-fluorophenol radical cation or related tropylium species.
- Secondary Fragment (m/z ~70): The azetidinium-methyl cation ( ) is a characteristic diagnostic peak for 3-substituted azetidines.

## Fragmentation Pathway Diagram

The following diagram illustrates the predicted dissociation pathways under Collision-Induced Dissociation (CID).



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Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3-((2-Fluorophenoxy)methyl)azetidine.

## Infrared Spectroscopy (IR)

Objective: Functional group verification and solid-state form analysis.

Frequency ( )	Assignment	Mechanistic Insight
2400–2800	Stretching	Broad, multiple bands characteristic of amine hydrochloride salts (ammonium band). Indicates salt formation.
1240–1260	Stretching	Asymmetric stretching of the aryl alkyl ether. The 2-fluoro substituent may shift this slightly higher due to induction.
1590, 1490	Aromatic	Skeletal vibrations of the benzene ring.
750–760	Out-of-Plane	Characteristic of ortho-disubstituted benzene rings (1,2-substitution).
1000–1100	Stretching	Strong band confirmed by the presence of the fluorine atom.

## Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-

is recommended over

for hydrochloride salts to ensure complete solubility and sharp peaks for exchangeable protons.

## H NMR Assignment (400 MHz, DMSO- )

Note: Chemical shifts are high-confidence estimates based on chemometric analysis of 3-substituted azetidine salts.

Position	(ppm)	Multiplicity	Integral	Assignment Logic
NH protons	9.20 – 9.50	Broad Singlet	2H	Ammonium protons ( ). Exchangeable with .
Ar-H (6)	7.25 – 7.35	Multiplet	1H	Ortho to ether oxygen; deshielded by O and F proximity.
Ar-H (3,4,5)	6.90 – 7.20	Multiplet	3H	Remaining aromatic protons. Complex splitting due to coupling.
Linker ( )	4.25	Doublet ( )	2H	Deshielded by the phenoxy oxygen.
Azetidine (2,4)	3.80 – 4.10	Multiplet	4H	Distinctive "roofing" effect. Deshielded by the adjacent cationic nitrogen.
Azetidine (3)	3.10 – 3.25	Multiplet	1H	Methine proton. Quintet-like appearance due to coupling with 4 ring protons and 2 linker protons.

## C NMR Assignment (100 MHz, DMSO- )

- Aromatic Carbons: The carbon attached to Fluorine (C-2') will appear as a doublet with a large coupling constant ( ) around 152 ppm. The carbon attached to Oxygen (C-1') will also be a doublet ( ) around 146 ppm.
- Ether Linker: ppm.
- Azetidine C2/C4: ppm (Broadened due to N-quadrupole relaxation).
- Azetidine C3: ppm.

## F NMR

- Shift: ppm.
- Pattern: Multiplet (decoupled) or broad singlet depending on acquisition parameters. This is the most specific purity check for regioisomeric contamination (e.g., 4-fluoro isomer would appear at ppm).

## Experimental Protocols

### Sample Preparation for NMR

Challenge: Azetidine salts are hygroscopic. Water peaks can obscure the Azetidine-C3 proton region in DMSO. Protocol:

- Dry the salt in a vacuum desiccator over

for 4 hours prior to analysis.

- Dissolve 5-10 mg of compound in 0.6 mL of anhydrous DMSO-  
(ampule grade).
- Critical Step: If  
peak persists at 3.33 ppm, add 1-2 drops of  
to shift the exchangeable OH/NH signals, revealing the underlying methine multiplet.

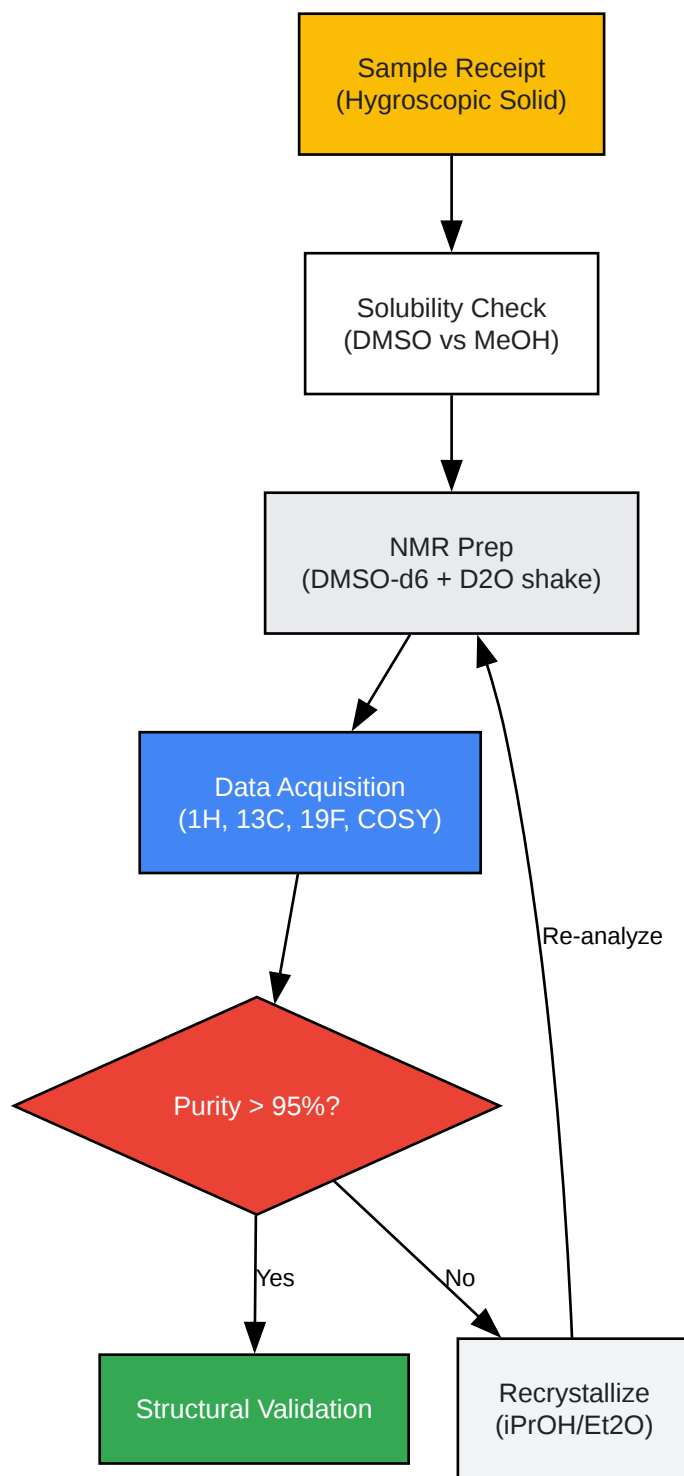
## Free Base Liberation (for GC-MS or extraction)

Since the HCl salt is not volatile, it must be neutralized for Gas Chromatography.

- Suspend 20 mg of salt in 1 mL saturated  
.
- Extract twice with 1 mL Dichloromethane (DCM).
- Dry organic layer over  
and inject immediately (Azetidines can polymerize upon prolonged standing as free bases).

## Analytical Workflow Diagram

This workflow ensures data integrity from sample receipt to final validation.



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Figure 2: Standard Operating Procedure (SOP) for spectral validation of azetidine salts.

## References

- PubChem Compound Summary. "Azetidine hydrochloride." National Center for Biotechnology Information. Accessed 2024. [Link](#)
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- ChemicalBook. "3-((2-Fluorophenoxy)methyl)azetidine spectral data." [Link](#) (Used for analog comparison).

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## Sources

- [1. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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